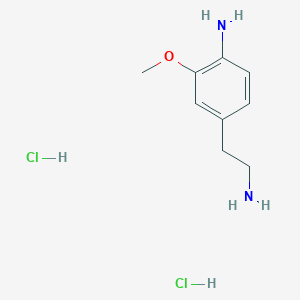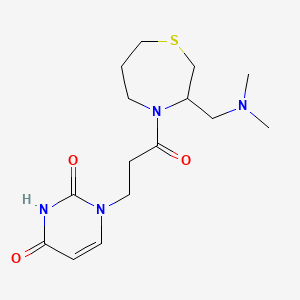![molecular formula C11H16ClNO3S3 B2363724 5-氯-N-[2-(氧杂环己烷-4-基硫基)乙基]噻吩-2-磺酰胺 CAS No. 2034485-17-9](/img/structure/B2363724.png)
5-氯-N-[2-(氧杂环己烷-4-基硫基)乙基]噻吩-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a chloro group, and a tetrahydropyran-4-ylthioethyl group
科学研究应用
5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s thiophene ring can be utilized in the development of conductive polymers and organic electronic materials.
Biological Studies: Its sulfonamide group makes it a candidate for studying enzyme inhibition and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
生化分析
Biochemical Properties
The biochemical properties of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide are largely defined by its role as an inhibitor of blood clotting factor Xa . This interaction with factor Xa is crucial in preventing the formation of blood clots, thereby reducing the risk of thromboembolic events .
Cellular Effects
In terms of cellular effects, 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide’s inhibition of factor Xa can have profound impacts on various types of cells and cellular processes . By preventing the formation of blood clots, this compound can influence cell function, particularly in relation to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide involves its binding interactions with factor Xa . By binding to this enzyme, the compound is able to inhibit its activity, thereby preventing the formation of blood clots .
Temporal Effects in Laboratory Settings
Given its role as a potent inhibitor of factor Xa, it is likely that this compound exhibits a degree of stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide in animal models are likely to vary with dosage. While specific studies are yet to be conducted, it is plausible that higher doses of this compound could result in more pronounced inhibition of factor Xa, potentially leading to adverse effects .
Metabolic Pathways
Given its role as an inhibitor of factor Xa, it is likely that this compound interacts with enzymes and cofactors involved in the coagulation cascade .
Transport and Distribution
Given its biochemical properties, it is likely that this compound interacts with various transporters and binding proteins .
Subcellular Localization
Given its role as an inhibitor of factor Xa, it is likely that this compound is localized to areas of the cell where the coagulation cascade is active .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide typically involves multiple steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the sulfonamide group: This can be achieved by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of an amine.
Attachment of the tetrahydropyran-4-ylthioethyl group: This step involves the nucleophilic substitution reaction where the thiophene sulfonamide reacts with a tetrahydropyran-4-ylthioethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
作用机制
The mechanism of action of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide depends on its specific application:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity.
Protein Interactions: The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and signaling pathways.
相似化合物的比较
Similar Compounds
5-chloro-N-(2-(methylthio)ethyl)thiophene-2-sulfonamide: Similar structure but with a methylthio group instead of a tetrahydropyran-4-ylthio group.
5-chloro-N-(2-(ethylthio)ethyl)thiophene-2-sulfonamide: Similar structure but with an ethylthio group instead of a tetrahydropyran-4-ylthio group.
Uniqueness
The presence of the tetrahydropyran-4-ylthio group in 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide imparts unique steric and electronic properties, potentially enhancing its interaction with biological targets and its stability in various chemical environments.
属性
IUPAC Name |
5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S3/c12-10-1-2-11(18-10)19(14,15)13-5-8-17-9-3-6-16-7-4-9/h1-2,9,13H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRQEUGIKVEOSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2363649.png)

![1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2363652.png)
![1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2363654.png)
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2363655.png)
![1-(3-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2363656.png)

![N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2363661.png)
![6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2363663.png)
